![molecular formula C14H14ClNO B3172194 2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine CAS No. 946716-30-9](/img/structure/B3172194.png)
2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine
Overview
Description
“2-(2-Chloro-5-methylphenoxy)propanoic acid” is a related compound . It’s a solid at room temperature and has a molecular weight of 214.65 . Another related compound is “2-(2-Chloro-5-methylphenoxy)ethanamine”, which is commonly referred to as ‘Clorphenamine’ and is widely used in scientific research as a selective inhibitor of histamine H1 receptors.
Molecular Structure Analysis
The molecular structure of a related compound, “2-chloro-5-methylphenol”, has been evaluated . It has a molecular weight of 142.582 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “2-chloro-5-methylphenol”, have been critically evaluated . It has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure .
Scientific Research Applications
1. Applications in Organic Synthesis
2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine has been explored in the field of organic synthesis. For instance, studies have shown its role in oxidative dearomatization of phenols and anilines, resulting in the formation of cyclohexa-2,4-dienone derivatives and ortho-quinol imines (Quideau, Pouységu, Ozanne, & Gagnepain, 2005). These findings highlight its potential utility in the synthesis of complex organic compounds.
2. Analytical Chemistry Applications
This compound has been used in developing analytical methods for detecting certain chemicals. For example, it's been employed in electrochemical sensors for the determination of herbicides and their metabolites in environmental samples (Rahemi, Garrido, Borges, Brett, & Garrido, 2015). Such applications are crucial for monitoring environmental pollution and ensuring water safety.
3. Environmental Science
In environmental science, this chemical plays a role in the study of the degradation and transformation of pollutants. For instance, research on the phototransformation of related compounds in water has been conducted, providing insights into the environmental fate of certain pollutants (Vialaton, Richard, Baglio, & Payá-pérez, 1998).
4. Pharmacological Research
While excluding specific drug-related applications, the chemical structure related to 2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine has been investigated for its pharmacological properties, such as exploring novel 5-HT2A receptor antagonists (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002). These studies contribute to our understanding of receptor dynamics and potential therapeutic agents.
Safety and Hazards
Mechanism of Action
Mode of Action
Given the lack of specific information about this compound, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other phenolic compounds, it might interact with biological targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Phenolic compounds, in general, can influence a variety of biochemical processes, including oxidative stress response, signal transduction, and enzyme activity .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Phenolic compounds can have a variety of effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-4-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-5-11(15)13(7-9)17-14-8-10(2)4-6-12(14)16/h3-8H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAWVZLDZZSMOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=C(C=CC(=C2)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235742 | |
Record name | 2-(2-Chloro-5-methylphenoxy)-4-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine | |
CAS RN |
946716-30-9 | |
Record name | 2-(2-Chloro-5-methylphenoxy)-4-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946716-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chloro-5-methylphenoxy)-4-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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